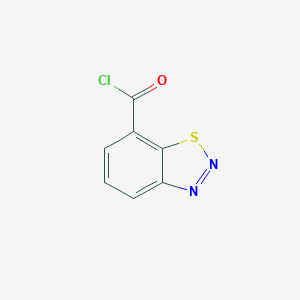
1,2,3-Benzothiadiazole-7-carbonyl chloride
カタログ番号 B037975
分子量: 198.63 g/mol
InChIキー: FHWNOXLHRUSQMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05190928
Procedure details


12.54 g (0.070 mol) of benzo-1,2,3-thiadiazole-7-carboxylic acid are mixed with 80 ml of thionyl chloride. The mixture is heated and maintained at a bath temperature of 90° C. for 8 hours. The excess thionyl chloride is then removed by distillation in a rotary evaporator at a bath temperature of 40° C. The resulting oil solidifies; m.p. 107° C.


Identifiers


|
REACTION_CXSMILES
|
[S:1]1[C:5]2[C:6]([C:10]([OH:12])=O)=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.S(Cl)([Cl:15])=O>>[S:1]1[C:5]2[C:6]([C:10]([Cl:15])=[O:12])=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.54 g
|
|
Type
|
reactant
|
|
Smiles
|
S1N=NC2=C1C(=CC=C2)C(=O)O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess thionyl chloride is then removed by distillation in a rotary evaporator at a bath temperature of 40° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
S1N=NC2=C1C(=CC=C2)C(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
